4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
4-{[2-(aminomethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an isoindole core, a piperidine ring, and an aminomethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(aminomethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of an isoindoline derivative with a piperidine derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(aminomethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Scientific Research Applications
4-{[2-(aminomethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases related to abnormal protein aggregation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[2-(aminomethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain proteins, altering their function and activity. This binding can modulate various cellular pathways, leading to therapeutic effects. The compound’s ability to inhibit or activate specific enzymes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindole core but lacks the aminomethoxyethyl group.
Pomalidomide: Contains a similar piperidine ring but differs in the substituents attached to the isoindole core.
Uniqueness
4-{[2-(aminomethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
4-[2-(aminomethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N4O5/c17-8-25-7-6-18-10-3-1-2-9-13(10)16(24)20(15(9)23)11-4-5-12(21)19-14(11)22/h1-3,11,18H,4-8,17H2,(H,19,21,22) |
InChI Key |
MLTWXLRXDDWMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCN |
Origin of Product |
United States |
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